

Technical Guide: Solubility Profile of 4-(3-Fluorophenyl)piperidine Hydrochloride

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Compound of Interest

Compound Name: 4-(3-Fluorophenyl)piperidine
hydrochloride

Cat. No.: B564574

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Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **4-(3-Fluorophenyl)piperidine hydrochloride**, a compound of interest in pharmaceutical research and development. Solubility is a critical physicochemical parameter that influences a compound's bioavailability, formulation, and overall therapeutic efficacy. This document outlines the expected solubility of this compound in various solvents, details a standardized experimental protocol for its determination, and presents logical workflows for solubility assessment. While specific quantitative data for this compound is not publicly available, this guide serves as a robust framework for researchers to conduct and interpret their own solubility studies.

Introduction

4-(3-Fluorophenyl)piperidine hydrochloride is a piperidine derivative.[1] The piperidine ring is a common structural motif in many pharmaceuticals.[2] As a hydrochloride salt, the compound's solubility is expected to be significantly influenced by pH.[3][4] Understanding the solubility profile is a cornerstone of early-stage drug development, impacting everything from initial screening assays to final dosage form design.[5][6] Poor solubility can lead to challenges such as low bioavailability, underestimated toxicity, and difficulties in formulation.[5] This guide

provides the theoretical context and practical methodology required to accurately assess the solubility of this compound.

Physicochemical Properties

Basic properties of **4-(3-Fluorophenyl)piperidine hydrochloride** are essential for understanding its solubility behavior.

| Property | Value | Source |
|-------------------|---|------------|
| Molecular Formula | C ₁₁ H ₁₅ ClFN | PubChem[1] |
| Molecular Weight | 215.69 g/mol | PubChem[1] |
| IUPAC Name | 4-(3-fluorophenyl)piperidine;hydrochloride | PubChem[1] |
| Structure | A piperidine ring substituted with a 3-fluorophenyl group at the 4-position, presented as a hydrochloride salt. | PubChem[1] |

The presence of the nitrogen atom in the piperidine ring allows for protonation, forming the hydrochloride salt, which generally enhances aqueous solubility compared to the free base.[3]

Solubility Profile (Illustrative Data)

While specific experimental data for **4-(3-Fluorophenyl)piperidine hydrochloride** is not widely published, the following table provides an illustrative summary of expected solubility behavior in common pharmaceutical solvents. These values are hypothetical and intended to serve as a template for presenting experimental findings. The actual solubility should be determined empirically using the protocol outlined in Section 5.

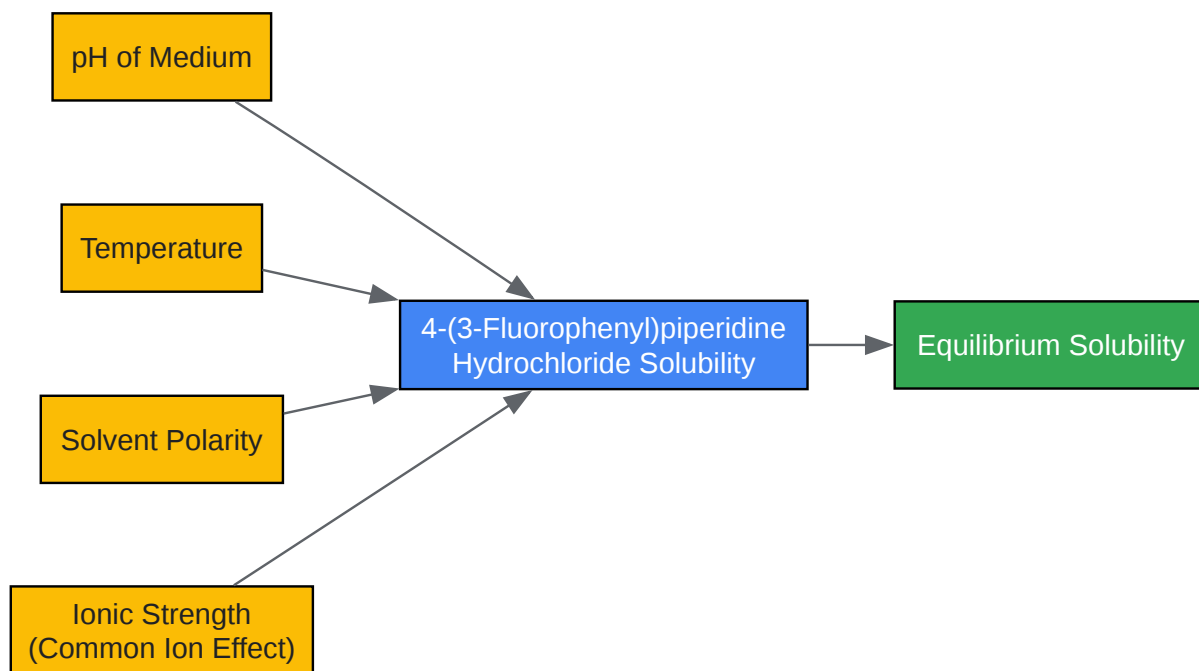
Table 1: Illustrative Solubility of **4-(3-Fluorophenyl)piperidine Hydrochloride** at 25°C

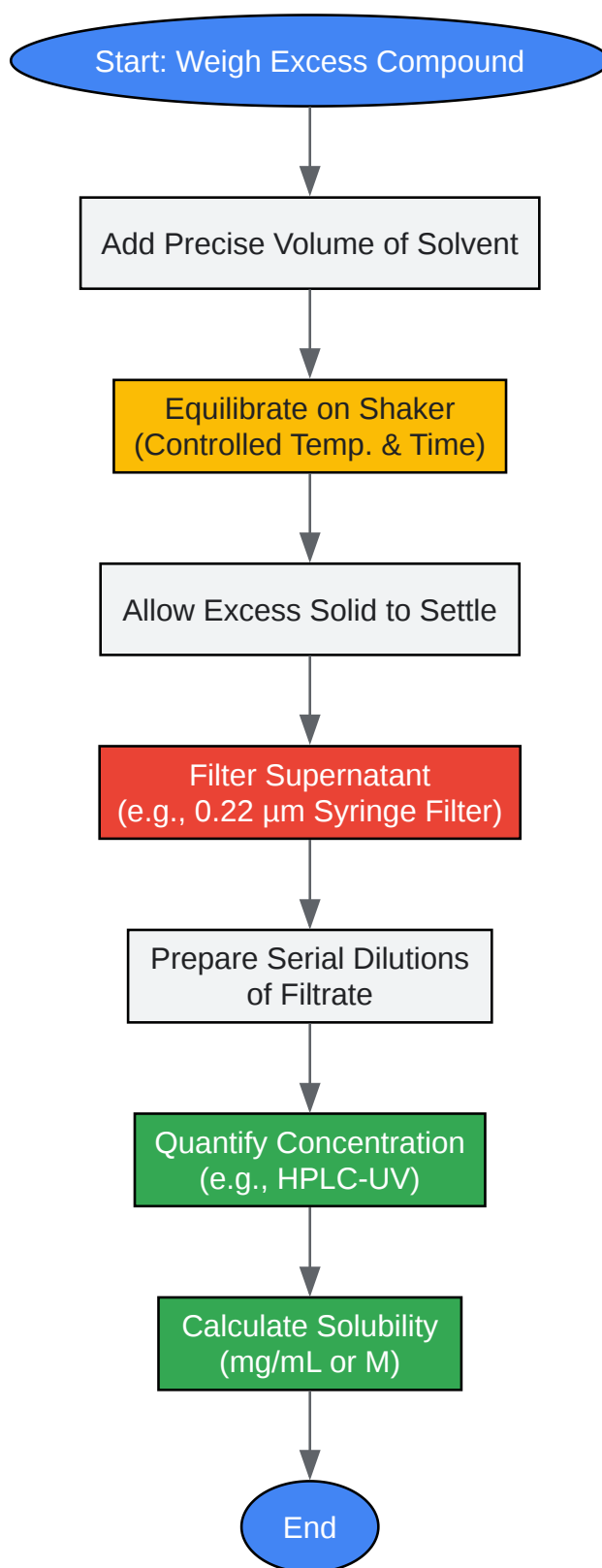
| Solvent/Medium | Type | Expected Solubility Category | Illustrative Solubility (mg/mL) |
|---|----------------|------------------------------|---------------------------------|
| Water | Polar Protic | Soluble | > 10 |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | Moderately Soluble | 1 - 10 |
| 0.1 M Hydrochloric Acid (HCl) | Acidic Aqueous | Freely Soluble | > 33 |
| Ethanol | Polar Protic | Soluble | > 10 |
| Methanol | Polar Protic | Freely Soluble | > 33 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | > 100 |
| Dichloromethane (DCM) | Apolar | Sparingly Soluble | 0.1 - 1 |
| Hexane | Apolar | Insoluble | < 0.1 |

Note: Solubility categories are based on USP definitions. This data is for illustrative purposes only.

Factors Influencing Solubility

Several factors can significantly alter the solubility of an ionizable compound like **4-(3-Fluorophenyl)piperidine hydrochloride**. A diagram illustrating these relationships is provided below.





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